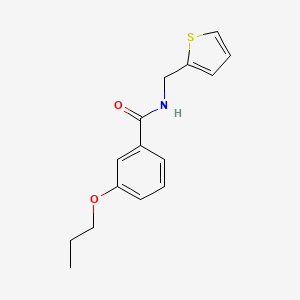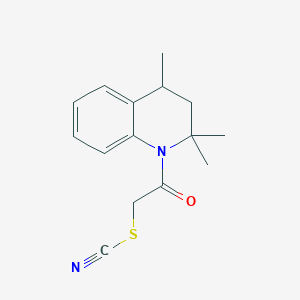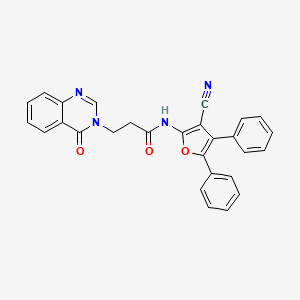![molecular formula C24H17ClN2O6S B4583519 2-chloro-4-(5-{[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4583519.png)
2-chloro-4-(5-{[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid
Descripción general
Descripción
This compound likely belongs to a class of organic compounds known for their intricate structures and potential bioactive properties. Its synthesis and analysis can provide insights into its molecular structure, chemical behavior, and possible applications in various fields such as materials science, pharmaceuticals, or as a reagent in organic synthesis.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multiple steps, including the formation of key intermediates, use of catalysts, and specific reaction conditions to achieve the desired product. For similar compounds, methods such as the Stobbe condensation could be relevant, which involves the cyclisation of dicarboxylic acid derivatives with aldehydes to form benzofuran derivatives, potentially applicable in creating the furanyl component of the molecule (Abdel‐Wahhab & El-Assal, 1968).
Molecular Structure Analysis
The detailed molecular structure can be elucidated using spectroscopic techniques such as NMR, IR, and MS, alongside X-ray crystallography. These methods allow for the identification of the compound's functional groups, stereochemistry, and overall conformation. For instance, the use of 1H NMR and 13C NMR spectroscopy has been pivotal in confirming the structures of similar azo-benzoic acids (Baul et al., 2009).
Chemical Reactions and Properties
The compound's reactivity can be explored through various chemical reactions, including substitution, addition, or condensation reactions, depending on its functional groups. Hypervalent iodine reagents, for example, have been used for vicinal halomethoxylation of unsaturated compounds, which might be applicable to modify the benzoic acid or furanyl parts of the molecule (Yusubov et al., 2004).
Aplicaciones Científicas De Investigación
Inhibition of Aminoglycoside Resistance Enzymes
One significant application of related compounds involves the inhibition of aminoglycoside resistance enzymes, specifically AAC(6')-Ib. A study by Lin et al. (2013) utilized an in silico screening approach to identify potential inhibitors from a chemical library, finding compounds with micromolar activity in inhibiting the acetylation of kanamycin A, suggesting potential for addressing antibiotic resistance (Lin et al., 2013).
Synthesis of Novel Anti-Inflammatory and Analgesic Agents
Research by Abu-Hashem et al. (2020) on derivatives of visnaginone and khellinone, which structurally may share features with the compound , led to the synthesis of compounds with significant anti-inflammatory and analgesic activities. These compounds were shown to be effective cyclooxygenase-1/2 (COX-1/2) inhibitors, highlighting the chemical scaffold's potential in developing new therapeutics (Abu‐Hashem et al., 2020).
Exploration of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a broad field of research with implications for drug development and materials science. Abdel-Wahhab and El-Assal (1968) described the cyclization of specific furan derivatives to benzofuran derivatives, indicating the versatility of furan-containing compounds in synthesizing complex molecules with potential biological or material applications (Abdel‐Wahhab & El-Assal, 1968).
Antimicrobial Studies
Reddy et al. (2010) conducted antimicrobial studies on a series of linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one, demonstrating the antimicrobial potential of such structures against various bacteria and fungi. This research suggests that compounds with similar heterocyclic frameworks might be valuable in developing new antimicrobial agents (Reddy et al., 2010).
Photophysical Properties of Coordination Polymers
Sivakumar et al. (2011) explored the syntheses, crystal structures, and photophysical properties of lanthanide-based coordination polymers assembled from derivatives of aromatic carboxylic acids. This area of research indicates the potential of such compounds in materials science, particularly in developing new materials with unique optical properties (Sivakumar et al., 2011).
Propiedades
IUPAC Name |
2-chloro-4-[5-[(Z)-[1-(3-ethoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O6S/c1-2-32-15-5-3-4-14(11-15)27-22(29)18(21(28)26-24(27)34)12-16-7-9-20(33-16)13-6-8-17(23(30)31)19(25)10-13/h3-12H,2H2,1H3,(H,30,31)(H,26,28,34)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFHIVCKXIRUGY-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)/C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4583437.png)
![isopropyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4583451.png)

![5-cyclopropyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4583460.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4583463.png)
![N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B4583465.png)

![2-(4-bromo-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583486.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4583488.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B4583490.png)


![1-(3,4-dimethylphenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583517.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4583530.png)